(E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide
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Description
(E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide, commonly known as (E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide, is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. This compound has been studied extensively in recent years, and its properties have been used to investigate a variety of biological processes.
Scientific Research Applications
Chemical Synthesis and Structural Studies
- Synthesis Techniques: A range of synthesis techniques have been explored for compounds structurally related to (E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide. For instance, the use of NN-Disubstituted thioamide salts with aqueous potassium cyanide has been shown to yield quaternary cyanides and cyano-amides, indicating potential pathways for synthesizing related compounds (Okecha & Stansfield, 1977).
- Crystal and Molecular Structure Analysis: The crystal and molecular structures of compounds similar to the target chemical have been studied, providing insights into their chemical properties and potential applications (Dyachenko et al., 2012).
Potential Medical Applications
- Anticonvulsant Activity: Novel enaminones, synthesized from cyclic beta-dicarbonyl precursors and morpholine, have shown potent anticonvulsant activity in various models. This suggests the potential of related compounds in neurological applications (Edafiogho et al., 1992).
- Antiproliferative Activity Against Cancer: Certain compounds synthesized using techniques similar to those that could be used for (E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide have shown significant inhibitory activity against some cancer cell lines, highlighting their potential in cancer research (Lu et al., 2021).
Other Relevant Findings
- Reactivity with Amines: Studies have shown that certain compounds, when reacted with amines such as morpholine, undergo various transformations, which could be relevant for the synthesis and application of (E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide (Yamagata et al., 2002).
- Synthesis of Related Compounds: The synthesis of related compounds like Gefitinib, which incorporates similar structural features, provides a framework for understanding the chemical behavior and potential applications of (E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide (Jin et al., 2005).
properties
IUPAC Name |
(E)-3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c1-12-9(15)7(6-10)8(11)13-2-4-14-5-3-13/h2-5,11H2,1H3,(H,12,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLINEWRVFBKPBP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(=C(N)N1CCOCC1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/C(=C(\N)/N1CCOCC1)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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